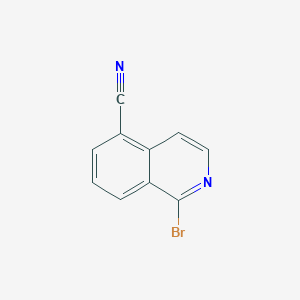

1-Bromoisoquinoline-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

1-bromoisoquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |

InChI Key |

FKUPKSGBURJCDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromoisoquinoline 5 Carbonitrile and Analogous Systems

Direct Halogenation Strategies for Isoquinoline (B145761) Derivatives

The introduction of a halogen atom onto the isoquinoline ring is a fundamental step in the synthesis of many complex derivatives. The position of halogenation is highly dependent on the reaction conditions and the nature of the halogenating agent.

Regioselective Bromination Methods

Electrophilic aromatic substitution on the isoquinoline nucleus generally favors positions 5 and 8. shahucollegelatur.org.in For instance, the direct bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures has been shown to yield 5-bromoisoquinoline with high regioselectivity. researchgate.netorgsyn.orggoogle.com This method takes advantage of the protonation of the nitrogen atom in the strong acid, which deactivates the pyridine (B92270) ring towards electrophilic attack, thereby directing the substitution to the benzene (B151609) ring.

Alternatively, bromination at the 1-position of the isoquinoline ring can be achieved. High-temperature gas-phase bromination of isoquinoline has been reported to produce 1-bromoisoquinoline. A more common laboratory-scale method involves the conversion of isoquinoline to its N-oxide, which can then be treated with phosphorus oxybromide (POBr₃) and dimethylformamide (DMF) to furnish 1-bromoisoquinoline.

Influence of Reaction Conditions on Positional Selectivity

The conditions under which bromination is carried out play a critical role in determining the position of the incoming bromine atom. As mentioned, the use of strong acids like H₂SO₄ deactivates the heterocyclic ring and directs the electrophilic substitution to the C5 and C8 positions of the carbocyclic ring. researchgate.net Temperature is also a crucial factor; low temperatures are often required to achieve high regioselectivity in the synthesis of 5-bromoisoquinoline and to prevent the formation of undesired isomers. orgsyn.org

In the absence of a strong acid, the pyridine ring can also be subject to halogenation, although this is less common for electrophilic substitution. The choice of the brominating agent is also significant. While elemental bromine can be used, reagents like NBS often provide better control and selectivity.

Carbonitrile Functionalization Approaches

The introduction of a carbonitrile group is a key transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups.

Introduction of the Carbonitrile Group at Position 5

A common method for introducing a cyano group onto an aromatic ring is through the displacement of a suitable leaving group. For instance, isoquinoline-5-sulfonic acid can be converted to isoquinoline-5-carbonitrile by heating it with potassium cyanide (KCN). This suggests that a precursor functional group at the 5-position can be effectively replaced by a nitrile.

Another powerful method is the palladium-catalyzed cyanation of an aryl halide. Therefore, 5-bromoisoquinoline could serve as a precursor for the introduction of the cyano group at the 5-position using a palladium catalyst and a cyanide source such as zinc cyanide (Zn(CN)₂).

Conversions from Related Nitrogenous Functional Groups

The Sandmeyer reaction is a classic and versatile method for the conversion of an aromatic amino group into a variety of functionalities, including a nitrile. masterorganicchemistry.comnih.gov This two-step process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the corresponding aryl nitrile. masterorganicchemistry.com

In the context of synthesizing 1-Bromoisoquinoline-5-carbonitrile, this would involve the preparation of 5-amino-1-bromoisoquinoline. The amino group at the 5-position could then be converted to the carbonitrile via the Sandmeyer reaction. This approach offers a reliable route to the target molecule, provided the 5-amino-1-bromoisoquinoline precursor is accessible.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, these reactions could be employed in several ways.

As previously mentioned, the palladium-catalyzed cyanation of a halogenated isoquinoline is a prime example. A potential synthetic route could involve the synthesis of 1,5-dibromoisoquinoline, followed by a selective palladium-catalyzed cyanation at the 5-position. The success of this approach would depend on the differential reactivity of the two bromine atoms, with the bromine at the 5-position generally being more susceptible to palladium-catalyzed cross-coupling reactions than the one at the 1-position.

Furthermore, transition metal-catalyzed reactions can be used to construct the isoquinoline ring itself. Various methods, including palladium, rhodium, and nickel-catalyzed cyclization and annulation reactions, have been developed for the synthesis of substituted isoquinolines from acyclic precursors. While not a direct route to the target molecule, these methods could be adapted to synthesize a suitably functionalized isoquinoline core that can then be further elaborated to introduce the bromo and cyano groups.

Interactive Data Table: Synthetic Methodologies for this compound

| Reaction Type | Starting Material | Reagents | Product | Key Considerations |

| Regioselective Bromination | Isoquinoline | NBS, H₂SO₄ | 5-Bromoisoquinoline | Low temperature is crucial for high regioselectivity. |

| Bromination of N-oxide | Isoquinoline N-oxide | POBr₃, DMF | 1-Bromoisoquinoline | Provides access to the 1-substituted isomer. |

| Nucleophilic Cyanation | Isoquinoline-5-sulfonic acid | KCN, heat | Isoquinoline-5-carbonitrile | Requires a suitable leaving group at the 5-position. |

| Sandmeyer Reaction | 5-Amino-1-bromoisoquinoline | 1. NaNO₂, HCl 2. CuCN | This compound | A reliable method for converting an amino group to a nitrile. |

| Palladium-Catalyzed Cyanation | 1,5-Dibromoisoquinoline | Pd catalyst, Zn(CN)₂ | This compound | Relies on the selective reaction at the 5-position. |

Palladium-Catalyzed Suzuki–Miyaura Coupling in Isoquinoline Elaboration

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is extensively used for the arylation of heterocyclic systems, including isoquinolines. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comyoutube.com

In the context of isoquinoline chemistry, the Suzuki–Miyaura coupling provides a powerful tool for introducing aryl or heteroaryl substituents at various positions of the isoquinoline ring. For instance, new 8-arylisoquinoline derivatives have been synthesized in good yields from 8-bromotetrahydroisoquinolin-4-one as a common intermediate. researchgate.net This highlights the utility of the Suzuki coupling in elaborating the isoquinoline scaffold, which can be applied to substrates like this compound to introduce diverse functionalities at the C1 position. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling in Isoquinoline Systems

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane | 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes | 60% (for 5a) | nih.gov |

| Aryl bromides (general) | Arylboronic acids | Pd(dppf)₂Cl₂, Pd(OAc)₂, or Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃, etc. | DME/H₂O, DMF/H₂O, or dioxane/H₂O | Biaryl derivatives | Varies | researchgate.net |

| 4-iodotoluene | Phenylboronic acid | Recyclable m-GAP palladium catalyst | Not specified | Not specified | 4-methyl-1,1'-biphenyl | High conversion | acs.org |

Buchwald–Hartwig Amination for C–N Bond Formation

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over traditional methods. wikipedia.org This reaction allows for the coupling of amines with aryl halides, triflates, or other electrophiles. The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form an amido complex, and reductive elimination to furnish the arylamine product. libretexts.org

While direct application to this compound is not extensively documented in the provided search results, a highly relevant example is the optimization and scale-up of the Buchwald–Hartwig amination for the coupling of the base-sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. acs.org This work demonstrates the feasibility of applying this methodology to bromoisoquinoline carbonitrile systems. The study found that a catalyst system of Pd(dba)₂ with BINAP and Cs₂CO₃ as the base in THF provided the desired product in 80% yield on a kilogram scale. acs.org This showcases the industrial applicability and robustness of the Buchwald–Hartwig amination for constructing C-N bonds in complex isoquinoline derivatives.

Table 2: Optimized Conditions for Buchwald-Hartwig Amination of a Bromoisoquinoline Carbonitrile

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product Yield | Reference |

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 80% | acs.org |

The choice of ligand is critical in the Buchwald–Hartwig amination, with various generations of phosphine ligands developed to expand the reaction's scope and improve its efficiency under milder conditions. wikipedia.orgresearchgate.net

Nickel-Catalyzed Coupling Reactions for Arylation

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of C-C, C-N, and C-O bonds. Nickel catalysts can facilitate the coupling of a wide range of substrates, including less reactive aryl chlorides, and can exhibit unique reactivity patterns. researchgate.netyoutube.com

Advanced Cyclization and Annulation Strategies for Isoquinoline Scaffolds

C–H Activation/Annulation Approaches

Transition-metal-catalyzed C–H activation has become a highly efficient and atom-economical strategy for the construction of complex molecular architectures. In the synthesis of isoquinolines, C–H activation followed by annulation with unsaturated coupling partners provides a direct route to the isoquinoline core.

Rhodium(III)-catalyzed C–H activation/annulation is a prominent method. For example, the synthesis of isoquinolines has been achieved from aryl ketoxime esters and vinyl acetate, where vinyl acetate serves as an acetylene equivalent. researchgate.net Another approach involves the Rh(III)-catalyzed reaction of hydrazones, which act as an oxidizing directing group, to form highly substituted isoquinolines through C–C and C–N bond formation coupled with N–N bond cleavage. acs.org Similarly, palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com These methods offer a streamlined approach to the isoquinoline scaffold, often with high functional group tolerance and regioselectivity. researchgate.net

Table 3: Examples of C-H Activation/Annulation for Isoquinoline Synthesis

| Catalyst | Directing Group | Coupling Partner | Product Type | Reference |

| Rh(III) | Hydrazone | - | Highly substituted isoquinolines | acs.org |

| Pd(II) | N-methoxy amide | 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | mdpi.com |

| Rh(III) | Oxime ester | Vinyl acetate | 3,4-unsubstituted isoquinolones | researchgate.net |

| Rh(III) | Oxazoline | Iodonium ylides and carboxylic acids | Multifunctionalized isoquinolones | acs.org |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly convergent processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates essentially all the atoms of the starting materials. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

Several MCR strategies have been developed for the synthesis of diverse isoquinoline scaffolds. For instance, the Ugi reaction followed by a Pomeranz–Fritsch or Schlittler–Müller post-cyclization strategy has been used to synthesize isoquinolines, carbolines, and other related heterocyclic systems. acs.orgresearchgate.net Another example involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Furthermore, novel multicomponent assembly processes have been developed for the rapid and efficient assembly of various heterocyclic scaffolds bearing a tetrahydroisoquinoline core. nih.gov These MCR-based approaches provide access to complex and diverse isoquinoline derivatives from simple and readily available starting materials in a time- and resource-efficient manner.

Derivatization and Subsequent Chemical Transformations

The functional groups present on the this compound scaffold, namely the bromo and cyano groups, offer numerous opportunities for further chemical transformations. The bromo group at the C1 position is particularly susceptible to a variety of cross-coupling reactions. As discussed, this position can be functionalized using palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as nickel-catalyzed couplings.

The synthesis of 5-bromoisoquinoline and its subsequent nitration to 5-bromo-8-nitroisoquinoline have been described as key steps in the preparation of pharmacologically active compounds. orgsyn.orggoogle.com The bromo substituent in these intermediates is known to participate in transition-metal catalyzed couplings and Grignard reactions. orgsyn.org The cyano group at the C5 position can also be a handle for various transformations. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, significantly expanding the chemical space accessible from this scaffold. The derivatization of tetrahydroisoquinolines with reagents like menthyl chloroformate has also been explored for analytical purposes, such as determining enantiomeric composition. researchgate.net

Reactions Involving the Bromine Moiety

The bromine atom at the C-1 position of the isoquinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are pivotal for the synthesis of a diverse range of derivatives.

Two of the most significant reactions involving the bromine moiety are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 1-position of the isoquinoline core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid, Vinylboronic acid, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water |

| Temperature | 80-120 °C |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. This allows for the synthesis of various 1-aminoisoquinoline derivatives.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Aryl Halide | This compound |

| Amine | Primary or secondary amines, anilines |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, DavePhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C-5 position is a versatile functional group that can be converted into other important moieties, such as a carboxylic acid or an aminomethyl group.

Hydrolysis to Carboxylic Acid

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid.

Table 3: Conditions for Hydrolysis of this compound

| Condition | Reagents | Product |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, Heat | 1-Bromoisoquinoline-5-carboxylic acid |

| Basic Hydrolysis | NaOH or KOH (aq), Heat, followed by H₃O⁺ | 1-Bromoisoquinoline-5-carboxylic acid |

Reduction to Amine

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). wikipedia.orgorganic-chemistry.org

Table 4: Conditions for Reduction of this compound

| Reducing Agent | Solvent | Product |

| LiAlH₄ | THF, Diethyl ether | (1-Bromoisoquinolin-5-yl)methanamine |

| H₂/Raney Ni | Methanol, Ethanol | (1-Bromoisoquinolin-5-yl)methanamine |

| BH₃·THF | THF | (1-Bromoisoquinolin-5-yl)methanamine |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Halogenation Processes

While specific mechanistic studies detailing the halogenation of 1-bromoisoquinoline-5-carbonitrile are not extensively documented, the process can be understood by analogy to the halogenation of isoquinoline (B145761) and related nitrogen-containing heterocycles. The introduction of a bromine atom at the C1 position of the isoquinoline core is typically achieved through electrophilic substitution or related pathways.

The mechanism often involves the activation of the isoquinoline ring. In the case of isoquinoline itself, direct electrophilic halogenation tends to occur at the C5 and C8 positions due to the electronic nature of the aromatic system. To achieve substitution at the C1 position, an activation strategy is often necessary. One common approach involves the formation of an N-oxide, which deactivates the benzene (B151609) ring and activates the pyridine (B92270) ring, particularly at the C1 position, towards nucleophilic attack. Alternatively, for direct bromination at C1, radical mechanisms or the use of potent brominating agents under specific conditions that favor substitution on the pyridine-like ring might be employed. The presence of the electron-withdrawing carbonitrile group at the C5 position would further influence the electron density distribution of the isoquinoline ring system, generally deactivating it towards electrophilic attack but potentially influencing the regioselectivity of nucleophilic or radical processes.

Reaction Mechanisms of Cross-Coupling Reactions

Cross-coupling reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed processes being particularly prominent. wikipedia.orgresearchgate.netmt.com this compound serves as an excellent substrate for these reactions, where the carbon-bromine bond at the C1 position is selectively functionalized.

The most common cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. youtube.comyoutube.com The cycle for the reaction of this compound with a generic organoboron reagent (R-B(OR)₂) can be detailed as follows:

Transmetalation: The subsequent step is transmetalation, where the organic group (R) from the organoboron reagent is transferred to the palladium(II) complex. youtube.commt.com This process is typically facilitated by a base, which activates the organoboron species. The bromide ligand on the palladium is replaced by the R group, resulting in a diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. wikipedia.org The two organic fragments (the isoquinoline moiety and the R group) on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mt.com An isomerization from a trans- to a cis-complex may precede reductive elimination, as the groups to be coupled must be adjacent. youtube.com

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | (1-Isoquinolyl-5-carbonitrile)Pd(II)(Br)L₂ |

| Transmetalation | Transfer of the organic group (R) from the organoboron reagent to the Pd(II) complex. | (1-Isoquinolyl-5-carbonitrile)Pd(II)(R)L₂ |

| Reductive Elimination | Elimination of the coupled product and regeneration of the Pd(0) catalyst. | Pd(0)L₂ |

Site selectivity in cross-coupling reactions of polyhalogenated heteroaromatics is a critical aspect, often governed by a combination of electronic and steric factors. nih.govrsc.org In the case of this compound, the primary site of reaction is the C1 position due to the presence of the bromine atom. If other halogens were present on the ring, the relative reactivity would depend on the nature of the halogen (I > Br > Cl) and its position.

The reactivity of the C1-Br bond is influenced by several factors:

The Electronegativity of the Nitrogen Atom: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which influences the electron density of the entire heterocyclic system. This effect can make the C1 position more susceptible to oxidative addition.

The Electron-Withdrawing Nitrile Group: The carbonitrile group at the C5 position is a strong electron-withdrawing group. This deactivates the benzene portion of the isoquinoline, making the C-Br bond at the C1 position on the pyridine ring comparatively more reactive towards palladium insertion.

Steric Hindrance: The C1 position is adjacent to the ring nitrogen, which can sterically influence the approach of the bulky palladium catalyst. However, in many cases, this is overcome by the electronic activation of the position.

In hypothetical di- or polyhalogenated isoquinoline-5-carbonitriles, the site of the first cross-coupling reaction can often be predicted based on established trends in heteroaromatic chemistry. nih.govresearchgate.net Generally, a C-I bond will react in preference to a C-Br bond, which in turn is more reactive than a C-Cl bond. For isomeric bromo-chloro-isoquinolines, the bromo-substituted position would be expected to react selectively.

Table 2: Predicted Reactivity Trends for Cross-Coupling on a Hypothetical Dihalo-isoquinoline-5-carbonitrile

| Position of Halogen 1 | Position of Halogen 2 | Predicted Site of Initial Reaction | Rationale |

| C1 (Br) | C7 (Cl) | C1 | C-Br bond is inherently more reactive than C-Cl bond. |

| C1 (I) | C4 (Br) | C1 | C-I bond is the most reactive towards oxidative addition. |

| C1 (Br) | C8 (Br) | C1 or C8 (mixture) | Similar electronic environments, potential for mixture of products. |

Organometallic Reaction Mechanisms and Intermediate Characterization

The generation of organometallic intermediates from this compound, particularly through metal-halogen exchange or directed metalation, opens up alternative pathways for functionalization.

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The mechanism relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, delivering the base to a specific ortho-proton. baranlab.org

For an isoquinoline system, the ring nitrogen atom can act as a DMG. nih.gov In the absence of the bromo substituent, lithiation of isoquinoline itself typically occurs at the C1 position. However, in this compound, the C1 position is blocked. The nitrogen atom can therefore direct lithiation to the C8 position, which is ortho to the nitrogen. The reaction would proceed via the formation of a complex between the isoquinoline nitrogen and the organolithium reagent (e.g., n-butyllithium), which increases the kinetic acidity of the C8 proton, facilitating its abstraction. The resulting aryllithium intermediate can then be trapped with various electrophiles.

The electron-withdrawing nitrile group at C5 would increase the acidity of the protons on the benzenoid ring, potentially influencing the regioselectivity of the metalation. However, the coordinating ability of the ring nitrogen is generally a more dominant factor in directing the lithiation.

The reactivity of organolithium reagents in directed metalation reactions is significantly influenced by their state of aggregation and the solvent used. uwindsor.ca Alkyllithiums, such as n-butyllithium, exist as aggregates (tetramers or hexamers) in non-coordinating hydrocarbon solvents. baranlab.org These aggregates are less reactive than the monomeric or dimeric species.

Solvation: The use of coordinating polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), is crucial. uwindsor.ca These solvents solvate the lithium cation, breaking down the large aggregates into smaller, more reactive species. This deaggregation increases the effective basicity of the organolithium reagent and accelerates the rate of deprotonation.

Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance reactivity. TMEDA is a bidentate ligand that strongly chelates the lithium ion, leading to the formation of highly reactive monomeric organolithium complexes. baranlab.org This can lead to faster and more efficient metalation, even at lower temperatures.

The choice of solvent and the potential use of additives are therefore critical parameters to control for achieving successful and high-yielding directed metalation of substrates like this compound.

Table 3: Effect of Solvents and Additives on Directed Metalation

| Condition | Effect on Organolithium Reagent | Impact on Reactivity |

| Hydrocarbon Solvent (e.g., hexane) | Exists as large aggregates. | Low reactivity. |

| Ethereal Solvent (e.g., THF) | Deaggregation into smaller, solvated species. | Increased reactivity. |

| Ethereal Solvent + TMEDA | Formation of highly reactive monomeric complexes. | Significantly enhanced reactivity. |

Theoretical and Experimental Correlation in Mechanistic Proposals

A thorough review of scientific literature reveals a notable absence of dedicated studies on the correlation between theoretical calculations and experimental results for the reaction mechanisms of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and kinetic parameters, its application to this specific compound has not been documented in available research.

In typical mechanistic studies of related heterocyclic compounds, researchers often employ a synergistic approach where experimental observations, such as reaction rates and product distribution, are rationalized and predicted by theoretical models. For instance, the investigation of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions on similar bromo-aza-aromatic systems would ideally involve:

Experimental Analysis: Kinetic studies to determine reaction orders and rate constants, identification of intermediates through spectroscopic methods (e.g., NMR, Mass Spectrometry), and analysis of product yields under various conditions.

Theoretical Modeling: Calculation of the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. This would include the exploration of different possible pathways to determine the most energetically favorable route.

However, for this compound, specific data sets that would allow for a direct comparison and correlation between experimental and theoretical findings are not present in the current body of scientific literature. Such studies would be invaluable for a deeper understanding of its reactivity and for the rational design of synthetic routes involving this compound. The development of such correlated mechanistic proposals remains a prospective area for future research.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy for 1-Bromoisoquinoline-5-carbonitrile identifies the chemical shift, multiplicity, and coupling constants for each hydrogen atom attached to the isoquinoline (B145761) core. This data allows for the precise assignment of protons to their respective positions on the aromatic rings. The analysis confirms the substitution pattern and the integrity of the heterocyclic structure. researchgate.netchemicalbook.comnih.govorgsyn.orgnih.gov

The expected signals in the ¹H NMR spectrum correspond to the five aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the ring nitrogen. The coupling between adjacent protons (J-coupling) provides information on which protons are neighbors, helping to piece together the structure.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.5 - 8.6 | d | 5.5 - 6.0 |

| H-4 | 7.8 - 7.9 | d | 5.5 - 6.0 |

| H-6 | 8.3 - 8.4 | d | 7.0 - 7.5 |

| H-7 | 7.7 - 7.8 | t | 7.5 - 8.0 |

| H-8 | 8.1 - 8.2 | d | 8.0 - 8.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. chemicalbook.comnih.govorgsyn.orgnih.gov The spectrum will show ten signals for the aromatic carbons of the isoquinoline ring system and one signal for the nitrile carbon. The carbon attached to the bromine (C-1) and the carbons in the vicinity of the electron-withdrawing nitrile group (C-5) and the nitrogen atom are typically shifted to higher ppm values (downfield).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | 140 - 145 |

| C-3 | 148 - 152 |

| C-4 | 120 - 125 |

| C-4a | 128 - 132 |

| C-5 (C-CN) | 110 - 115 |

| C-6 | 135 - 140 |

| C-7 | 128 - 132 |

| C-8 | 130 - 135 |

| C-8a | 138 - 142 |

| CN | 116 - 120 |

Note: These are predicted ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. chemicalbook.com For this compound (C₁₀H₅BrN₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, and the observed value is compared to the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two major peaks separated by two mass units.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrN₂ |

| Calculated Mass [M+H]⁺ (⁷⁹Br) | 232.9712 |

| Calculated Mass [M+H]⁺ (⁸¹Br) | 234.9691 |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the ultimate confirmation of molecular structure by mapping electron density in a single crystal.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state. researchgate.netnih.govresearchgate.netbldpharm.comchemicalbook.com This technique involves growing a suitable single crystal of this compound and bombarding it with X-rays. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice. This analysis yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals intermolecular interactions, such as π–π stacking, which govern how the molecules pack together in the crystal. While specific crystallographic data for this exact compound is not widely published, analysis of closely related structures confirms the planarity of the isoquinoline ring system and provides expected bond lengths and angles consistent with its aromatic and substituted nature.

Analysis of Crystal Packing and Intermolecular Interactions

While a definitive crystal structure for this compound has not been published, theoretical analysis suggests its solid-state arrangement is governed by a combination of intermolecular forces. The planar isoquinoline ring system is expected to facilitate π–π stacking interactions, a common feature in the crystal engineering of aromatic compounds. These interactions would likely involve offset or parallel-displaced arrangements to minimize electrostatic repulsion.

Furthermore, the presence of highly electronegative bromine and nitrogen atoms introduces significant dipole moments, leading to other key interactions. The bromine atom at the 1-position could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like the nitrogen of the nitrile group or the isoquinoline ring of an adjacent molecule. The cyano group at the 5-position is a strong dipole and can engage in dipole-dipole interactions, further stabilizing the crystal lattice. These non-covalent interactions collectively dictate the molecular packing, influencing the compound's physical properties such as melting point and solubility.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the discrete vibrational energy levels of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound can be predicted by identifying the characteristic absorption frequencies of its functional groups. The most prominent and diagnostically useful band is expected to be the C≡N stretching vibration of the nitrile group, which typically appears in the 2260–2240 cm⁻¹ region as a sharp, strong absorption. sigmaaldrich.com

The aromatic isoquinoline core gives rise to several bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. chemical-label.com Carbon-carbon stretching vibrations within the aromatic ring (C=C) are expected to produce multiple bands in the 1600–1475 cm⁻¹ region. sigmaaldrich.com The C=N stretching of the isoquinoline ring would also fall within this range. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 800 and 600 cm⁻¹. sigmaaldrich.com

Table 1: Predicted FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Isoquinoline) |

| 2260-2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600-1475 | Medium-Weak | C=C & C=N Stretch | Aromatic Ring |

| 1000-650 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

| 800-600 | Strong | C-Br Stretch | Bromo-substituent |

This table is predictive and based on characteristic group frequencies. Actual values may vary.

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. researchgate.net For this compound, the highly polarizable C≡N bond should produce a strong Raman signal in the same 2260–2240 cm⁻¹ region as in the IR spectrum. Symmetric "ring breathing" vibrations of the isoquinoline system, which involve the entire ring expanding and contracting, are often strong and characteristic in Raman spectra, typically appearing in the 1000–1050 cm⁻¹ range.

Vibrations that are symmetric and involve less change in dipole moment tend to be stronger in Raman spectra. Therefore, the aromatic C=C stretching modes and the C-Br stretch are also expected to be Raman active. nih.gov The combination of FT-IR and Raman would provide a comprehensive vibrational profile for unambiguous identification. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Isoquinoline) |

| 2260-2240 | Strong | C≡N Stretch | Nitrile |

| 1600-1475 | Strong | C=C & C=N Stretch | Aromatic Ring |

| 1050-1000 | Strong | Ring Breathing | Aromatic Ring |

| 800-600 | Medium | C-Br Stretch | Bromo-substituent |

This table is predictive. Raman intensities are highly dependent on the change in polarizability of the bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of valence electrons to higher energy orbitals. uni.lu The conjugated π-system of the isoquinoline core in this compound acts as a chromophore, making the molecule UV-active. The primary electronic transitions expected are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.netedinst.com These transitions are typically of high intensity.

The presence of the nitrogen heteroatom also introduces non-bonding (n) electrons, allowing for n → π* transitions. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. nih.gov The bromo and cyano substituents can act as auxochromes, modifying the absorption characteristics of the isoquinoline chromophore. They can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and may also affect the absorption intensity. For similar aromatic systems like quinoline (B57606) derivatives, absorption maxima are often observed in the 280 to 510 nm range. researchgate.net

Elemental Analysis and Impurity Profiling (e.g., ICP-MS for metal content)

Elemental analysis is a fundamental technique to confirm the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₁₀H₅BrN₂, the theoretical elemental composition can be precisely calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 51.53 |

| Hydrogen | H | 1.008 | 2.16 |

| Bromine | Br | 79.904 | 34.28 |

| Nitrogen | N | 14.007 | 12.02 |

| Total | 233.07 | 100.00 |

Impurity profiling is critical in pharmaceutical and materials science to identify and quantify unwanted chemicals. Techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to detect volatile and semi-volatile impurities. Potential process-related impurities in the synthesis of this compound could include residual starting materials, isomers formed during substitution reactions, or byproducts such as debrominated (isoquinoline-5-carbonitrile) or hydrolyzed species. For trace metal content, which can be critical if the compound is synthesized using organometallic reagents or catalysts, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) would be the method of choice for its high sensitivity and ability to detect a wide range of elements at parts-per-billion levels or lower.

Computational Chemistry and Theoretical Modeling of 1 Bromoisoquinoline 5 Carbonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. nih.govnih.gov Its application to 1-Bromoisoquinoline-5-carbonitrile allows for accurate predictions of its geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization of this compound using DFT methods, such as B3LYP with a suitable basis set, is the first step in theoretical analysis. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure calculations on the optimized geometry reveal the distribution of electrons within the molecule. These calculations provide insights into the molecular orbitals and their energy levels, which are fundamental to understanding the molecule's chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | C-C-Br | 119.8 |

| C-C≡N | 1.452 | C-C-C | 120.5 |

| C≡N | 1.158 | C-C≡N | 178.9 |

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Predictions

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.govnih.gov This analysis also predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. nih.gov

The predicted spectra can be compared with experimental data to validate the computational model. Furthermore, the analysis of potential energy distribution (PED) allows for the assignment of each calculated vibrational band to a specific functional group or type of molecular motion.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Exemplary Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2235 | Strong | C≡N stretch |

| 1610 | Medium | C=C aromatic stretch |

| 1250 | Medium | C-H in-plane bend |

| 780 | Strong | C-Br stretch |

| 550 | Weak | Out-of-plane ring deformation |

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 3: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the isoquinoline (B145761) ring, while positive potential might be located around the hydrogen atoms and the bromine atom.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the Lewis structure. numberanalytics.comwisc.edu NBO analysis can be used to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. wisc.edumpg.de By examining the occupancies of the NBOs, one can quantify the extent of electron delocalization from filled bonding or lone pair orbitals to empty antibonding orbitals. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would reveal the hybridization of the atoms and the delocalization of π-electrons within the aromatic system.

Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Exemplary Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 18.5 |

| LP(1) N | σ(C5-C6) | 2.1 |

| π(C7-C8) | π*(C9-C10) | 22.3 |

Note: The data in this table is illustrative and would be derived from actual NBO calculations. E(2) represents the stabilization energy of the hyperconjugative interaction.

Theoretical Studies of Reactivity and Selectivity

Theoretical studies of reactivity and selectivity in this compound can be performed using various computational approaches. Fukui functions, derived from DFT, can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. By analyzing the changes in electron density, these functions help in understanding the regioselectivity of chemical reactions. For instance, in a substitution reaction, theoretical calculations can help predict whether the reaction will occur at a specific carbon atom in the isoquinoline ring or at the bromine atom. These computational predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. mdpi.com

Distortion-Interaction Analysis in Reaction Selectivity

The Distortion-Interaction model, also known as the Activation Strain Model (ASM), is a powerful computational tool for analyzing the activation barriers of chemical reactions. researchgate.net This model deconstructs the energy of a transition state into two primary components: the distortion energy (or strain energy) and the interaction energy. researchgate.netmdpi.com The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. mdpi.com The interaction energy is the stabilizing energy released when these distorted reactants are brought together. researchgate.net

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, the Distortion-Interaction analysis can elucidate the factors governing its reactivity and selectivity. The presence of the bromine atom at the 1-position and the nitrile group at the 5-position significantly influences the electronic distribution and geometry of the isoquinoline core.

Table 1: Hypothetical Distortion-Interaction Analysis for a Nucleophilic Attack on this compound

| Reactant Fragment | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Total Activation Energy (kcal/mol) |

| This compound | 15.2 | -25.8 | 9.4 |

| Nucleophile (e.g., Methoxide) | 3.1 |

Note: The data in this table is illustrative and based on principles of Distortion-Interaction analysis.

Aromaticity Investigations through Magnetic Criteria

The aromaticity of this compound is a key determinant of its stability and reactivity. While the isoquinoline ring system is inherently aromatic, the substituents can modulate the degree of electron delocalization. Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), are widely used computational methods to quantify aromaticity. researchgate.netrsc.org NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) and 1 Å above it (NICS(1)), to probe the induced magnetic field that arises from electron delocalization in the presence of an external magnetic field. nih.gov

Aromatic compounds exhibit negative NICS values, indicating a diatropic ring current, while antiaromatic compounds have positive values, and non-aromatic compounds have values near zero. researchgate.net For this compound, NICS calculations can be performed for both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline core.

A computational study on substituted 8-hydroxyquinolines demonstrated that both the type and position of substituents affect the aromaticity of the individual rings. nih.gov Similarly, for this compound, the electron-withdrawing nature of the bromine atom and the nitrile group would be expected to influence the π-electron distribution and thus the NICS values.

Table 2: Predicted NICS(1)zz Values for the Rings of this compound

| Ring | Predicted NICS(1)zz (ppm) | Aromatic Character |

| Pyridine Ring | -11.5 | Aromatic |

| Benzene Ring | -9.8 | Aromatic |

Note: The data in this table is hypothetical and based on trends observed in related substituted quinoline (B57606) systems. nih.govnih.gov

Molecular Dynamics and Monte Carlo Simulations in Chemical Research

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with the environment over time. mdpi.com These methods are particularly valuable in understanding how a molecule like this compound would behave in a biological system or in solution.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.com This can be used to explore the conformational landscape of this compound, its solvation properties, and its potential binding modes with a biological target, such as an enzyme or receptor. mdpi.com For instance, MD simulations could reveal how the molecule orients itself within a binding pocket and the key intermolecular interactions that stabilize the complex.

MC simulations, on the other hand, use random sampling to explore the configuration space of a system. nih.gov Reactive MC simulations can be employed to model chemical reactions over long timescales, which would be computationally prohibitive for standard MD. nih.gov

Table 3: Potential Applications of MD and MC Simulations for this compound

| Simulation Type | Application | Insights Gained |

| Molecular Dynamics | Solvation in water | Solvation free energy, hydrogen bonding network |

| Molecular Dynamics | Binding to a protein active site | Binding affinity, conformational changes, key interactions |

| Monte Carlo | Exploring reaction pathways | Identification of low-energy reaction pathways |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To accurately model chemical reactions in large systems, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.govfrontiersin.org In this approach, the region of the system where the chemical transformation occurs (e.g., this compound and the reacting residues) is treated with a high level of theory (QM), while the remainder of the system (the rest of the protein and solvent) is described by a more computationally efficient method (MM). frontiersin.org

This partitioning allows for the accurate description of bond-breaking and bond-forming events, which are quantum mechanical in nature, while still accounting for the influence of the larger environment. nih.gov For example, a QM/MM study could be used to investigate the mechanism of an enzyme-catalyzed reaction where this compound acts as a substrate or an inhibitor.

The QM/MM calculations can provide detailed information about the reaction mechanism, including the structures of transition states and intermediates, and the corresponding activation energies. cuni.czresearchgate.net This information is crucial for understanding the catalytic power of enzymes and for the design of potent inhibitors.

Computational Approaches in Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods play a vital role in modern SAR by predicting how modifications to a molecule's structure will affect its activity, thereby guiding the synthesis of new and more potent analogs. nih.gov

For this compound, computational SAR approaches can be used to explore the effects of modifying the substituents at various positions on the isoquinoline ring. For instance, replacing the bromine atom with other halogens or different functional groups could be investigated in silico to predict the impact on binding affinity to a particular biological target. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) with experimentally determined biological activities for a series of related compounds. Such a model could then be used to predict the activity of novel, unsynthesized derivatives of this compound.

Table 4: Illustrative SAR for Hypothetical Derivatives of this compound

| Position 1 Substituent | Position 5 Substituent | Predicted IC50 (nM) | Key Interaction |

| -Br | -CN | 50 | Halogen bond with protein backbone |

| -Cl | -CN | 75 | Weaker halogen bond |

| -I | -CN | 30 | Stronger halogen bond |

| -Br | -CONH2 | 120 | Altered H-bonding capacity |

Note: The data in this table is for illustrative purposes to demonstrate the principles of SAR and is not based on experimental results.

These computational predictions help to prioritize which new compounds should be synthesized and tested, making the drug discovery process more efficient. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

1-Bromoisoquinoline-5-carbonitrile serves as a highly adaptable scaffold in fine chemical synthesis due to its two distinct and reactive functional groups. The bromine atom at the C1 position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which allow for the introduction of a wide array of aryl, alkyl, vinyl, and amino substituents. This reactivity is analogous to that seen in other brominated isoquinolines, which are key intermediates in the synthesis of pharmaceutical compounds. smolecule.com

Simultaneously, the nitrile group at the C5 position offers another site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, among other transformations. The ability to perform selective and sequential reactions on the bromo and cyano groups makes this compound a powerful intermediate for creating libraries of diversely functionalized isoquinoline (B145761) derivatives. The reactivity of a related compound, 1-bromoisoquinoline-6-carbonitrile, in substitution and amination reactions highlights the potential of such scaffolds in organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Catalysts (Examples) | Resulting Functional Group |

| 1-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1-Aryl |

| 1-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 1-Amino |

| 1-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 1-Alkynyl |

| 5-Nitrile | Hydrolysis | Acid or Base | 5-Carboxylic Acid |

| 5-Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | 5-Aminomethyl |

| 5-Nitrile | Cycloaddition | Sodium azide (B81097) (NaN₃) | 5-Tetrazolyl |

Precursors for Complex Polycyclic Aromatic Nitrogen Heterocycles

The structure of this compound is ideally suited for the construction of larger, more complex polycyclic aromatic nitrogen heterocycles (PANHs). PANHs are of significant interest due to their unique electronic properties and potential applications in materials science. nih.gov The functional groups of this compound can act as handles for annulation, or ring-forming, reactions.

For instance, a substituent introduced via a coupling reaction at the C1-bromo position could contain a functional group that subsequently reacts with the C5-nitrile (or a group derived from it) to form a new fused ring. Strategies such as intramolecular C-H arylation or cyclization involving nitrene intermediates are established methods for building such fused systems. nih.gov This approach allows for the synthesis of complex, multi-ring systems that extend the π-conjugated framework of the initial isoquinoline core, leading to materials with tailored electronic and photophysical properties.

Utilisation in the Construction of Natural Product Cores

The isoquinoline skeleton is a privileged structure found in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activity. nih.govresearchgate.net These natural products often feature diverse substitution patterns on the isoquinoline core. This compound represents a valuable starting material for the total synthesis of such complex natural products.

Synthetic chemists can leverage the differential reactivity of the bromo and nitrile groups to install the specific side chains and functional groups required to build a natural product target. For example, the C1-bromo position could be used to introduce a key carbon-carbon bond via a palladium-catalyzed reaction, while the C5-nitrile could be transformed into another functional group present in the target molecule. acs.org This modular approach is crucial in the lengthy and complex syntheses of natural products like papaverine (B1678415) or their derivatives, where precise control over functional group installation is paramount. nih.gov

Applications in Functional Materials Development

The inherent properties of the isoquinoline ring system, combined with the specific functionalization of this compound, make it a promising precursor for a variety of functional materials.

Ligands for Catalysis in Organic Transformations

The nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group can act as coordination sites for metal ions. This suggests that this compound can be a foundational structure for designing novel ligands for transition metal catalysis. The C1-bromo position provides a convenient point for elaboration, allowing for the synthesis of bidentate or tridentate ligands by linking the isoquinoline to other coordinating moieties. Such isoquinoline-based ligands have been explored in various catalytic processes, including asymmetric synthesis. nih.govresearchgate.net The development of ruthenium(II) complexes with isoquinoline ligands for cytotoxic applications, for example, underscores the importance of this scaffold in coordination chemistry. nih.gov

Precursors for Organic Electronic and Photonic Materials

Isoquinoline derivatives are actively researched for their use in organic electronic and photonic materials due to their inherent aromaticity and rigid planar structure. amerigoscientific.com The extended π-system of the isoquinoline core is conducive to charge transport, a key requirement for organic semiconductors. The electron-withdrawing nature of the C5-nitrile group can be used to tune the electronic energy levels (HOMO/LUMO) of the molecule.

Furthermore, reactions at the C1-bromo position can extend the π-conjugation of the system, for example, by introducing other aromatic or chromophoric units. This modification can shift the absorption and emission properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The development of functionalized photonic crystal fibers and the study of PANHs in light-absorption contexts highlight the potential of such chromophoric systems. dtu.dk

Exploration of Biological Activities and Structure Activity Relationships of Isoquinoline Carbonitriles

General Biological Activity Screening and Classification

Isoquinoline (B145761) alkaloids and their synthetic derivatives are a vast and diverse family of compounds renowned for their wide spectrum of biological activities. nih.govresearchgate.net These activities are largely attributable to the rigid isoquinoline scaffold, which serves as a versatile template for interacting with various biological targets. Historically, natural isoquinoline alkaloids have been identified with a range of effects, including antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, and neuroprotective properties. nih.govrsc.orgmdpi.com

The introduction of a cyano (-CN) group and a bromine atom onto the isoquinoline core, as seen in 1-Bromoisoquinoline-5-carbonitrile, is anticipated to modulate its biological profile significantly. Cyano-substituted heterocyclic compounds, including those with pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, have been synthesized and screened for potential anticancer activity. nih.gov The pyrrolo[2,1-a]isoquinoline structure is notably present in several natural alkaloids, such as crispines and lamellarins, which exhibit potent antitumor, antibacterial, and antiviral activities. nih.gov The diverse bioactivities of the broader isoquinoline class suggest that compounds like this compound are promising candidates for comprehensive biological screening to identify and classify their specific therapeutic potential.

In Vitro Investigations of Cellular Interactions

Assessment of Anti-Proliferative Effects in Cell Lines

The anti-proliferative potential of isoquinoline derivatives has been extensively evaluated against various human cancer cell lines. Studies on related compounds provide a strong rationale for investigating the cytotoxic effects of this compound.

For instance, a series of isoquinoline-5,8-quinones substituted with phenylamino (B1219803) and bromine groups demonstrated moderate to high in vitro anti-proliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov The potency of these compounds was found to be highly dependent on the nature and position of the substituents on the quinone ring. nih.govresearchgate.net In some cases, the introduction of a nitrogen substituent led to a significant increase in anti-proliferative activity, with some analogs exhibiting submicromolar IC₅₀ values. nih.gov However, the addition of a bromine atom to the quinone nucleus sometimes decreased the activity compared to their precursors. nih.gov

Other studies have shown that different isoquinoline derivatives possess significant anti-proliferative activity against a range of cancer cells. One compound, a dihydroisoquinoline derivative, was notably active against human promyelocytic leukemia (HL-60), Burkitt's lymphoma (Raji), and colon cancer (LoVo) cells. nih.gov Furthermore, new 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been synthesized and showed weak to moderate cytotoxicity against several human cancer cell lines, including breast (MCF-7, T47D), liver (HepG2), lung (A549), and cervix (HeLa) cancer cells, with HepG2 being the most sensitive. nih.gov

The following tables summarize the anti-proliferative activities of various isoquinoline derivatives, highlighting the potential of this chemical class as a source for anticancer agents.

Table 1: Anti-proliferative Activity of Phenylaminoisoquinolinequinone Derivatives nih.govresearchgate.net Note: Data represents a selection of compounds from the cited studies to illustrate the range of activities.

| Compound | Cell Line: AGS (IC₅₀ µM) | Cell Line: SK-MES-1 (IC₅₀ µM) | Cell Line: J82 (IC₅₀ µM) |

|---|---|---|---|

| Precursor 1 | >50 | >50 | >50 |

| Compound 3b | 1.8 | 0.89 | 1.7 |

| Compound 4b | 0.8 | 0.7 | 0.9 |

| Compound 5a | 1.9 | 1.2 | 3.5 |

| Compound 7b | 1.5 | 0.8 | 1.2 |

| Etoposide (Reference) | 2.1 | 1.5 | 3.2 |

Table 2: Anti-proliferative Activity of Other Isoquinoline Derivatives rsc.orgnih.gov Note: This table combines data for different classes of isoquinoline derivatives from the cited literature.

| Compound Class / Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Pyrroloisoquinoline 7b | HepG2 | 4.25 |

| Pyrroloisoquinoline 7b | HeLa | 8.5 |

| Pyrroloisoquinoline 7b | A549 | 9.2 |

| Pyrroloisoquinoline 7b | MCF-7 | 11.4 |

| Dehydroambiguanine A | HCT 116 | 49.8 |

| Ambiguanine J | A549 | 60.2 |

| Baicalensine A | Caco-2 | 9.24 |

| Baicalensine A | HL-60 | 10.15 |

Enzyme Inhibition Studies (e.g., COX-2, DNA Topoisomerase)

DNA topoisomerases are critical enzymes involved in managing the topological state of DNA during replication and transcription, making them key targets for cancer therapy. nih.gov Several isoquinoline derivatives have been identified as inhibitors of these enzymes.

Lycobetaine, a natural product, is known to inhibit both type I and type II DNA topoisomerases. nih.gov Inspired by this, simplified isoquinoline derivatives have been designed and synthesized to evaluate their anti-proliferative activities, suggesting that the isoquinoline scaffold is a viable starting point for developing new topoisomerase inhibitors. nih.gov Similarly, lamellarin D, a marine alkaloid with a pyrrolo[2,1-a]isoquinoline core, is a known topoisomerase I inhibitor that triggers apoptosis in cancer cells. nih.gov

In one study, newly designed 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines were evaluated as potential topoisomerase inhibitors. The cytotoxic activity observed in cancer cell lines suggested that their mechanism of action might be mediated through topoisomerase inhibition, further reinforcing the potential of the isoquinoline moiety as a scaffold for such inhibitors. nih.gov While direct studies on this compound are not available, its structural similarity to these active compounds warrants investigation into its potential as a DNA topoisomerase inhibitor. There is currently a lack of specific research on the inhibition of COX-2 by this particular class of compounds.

Molecular Docking and Ligand-Target Interaction Analysis

Binding Site Characteristics and Interaction Modes

Molecular docking simulations are powerful tools for understanding how a ligand, such as an isoquinoline derivative, might bind to its protein target. These studies can predict binding affinities and visualize the specific interactions that stabilize the ligand-protein complex.

For example, docking simulations of a potent dihydroisoquinoline derivative (compound 3b) into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) revealed key interactions. The simulation showed that the compound could form hydrogen bonds with the amino acid residue Gly362 and coordinate with a crucial zinc ion within the active site, which is believed to be essential for its inhibitory action. nih.gov

In the context of topoisomerase inhibition, docking studies of a synthesized 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (compound 7b) showed that it could fit well within the binding site of topoisomerase I, superimposing effectively with the known inhibitor topotecan. This computational result supports the hypothesis that the anti-proliferative activity of these molecules may be due to topoisomerase inhibition. nih.gov

Similarly, docking studies of a potent cyano-substituted pyrrolo[1,2-a]quinoline derivative revealed its interaction with tubulin, another important anticancer target. nih.gov Even in related heterocyclic systems like quinolines, docking has been used to understand binding to targets like HIV reverse transcriptase, where specific amino acids in the active site form hydrogen bonds and other interactions with the ligand. nih.gov These studies collectively demonstrate how computational methods can elucidate the binding modes of isoquinoline-based compounds, providing a structural basis for their observed biological activity.

Computational Approaches for Rational Design of Bioactive Analogs

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to improve the efficacy, selectivity, and pharmacokinetic properties of lead compounds. mdpi.com Computational methods, including molecular docking and structure-activity relationship (SAR) analysis, are integral to this process. researchgate.net

By understanding the binding interactions between a ligand and its target from docking studies, medicinal chemists can rationally design new analogs with modifications intended to enhance these interactions. For instance, if a hydrogen bond is observed between a ligand and a specific amino acid residue, new derivatives can be synthesized to strengthen this bond or to form additional interactions with nearby residues. The SAR studies on quinoline (B57606) derivatives have shown that the presence of an electron-withdrawing group, such as a bromo group, on a phenyl ring can lead to better binding affinity with the target enzyme. nih.gov This finding is particularly relevant to this compound, suggesting that the bromine atom could play a crucial role in its interaction with biological targets.

The process often involves designing a series of analogs and predicting their binding affinities computationally before committing to their chemical synthesis. nih.gov This iterative cycle of design, computational evaluation, synthesis, and biological testing allows for the systematic optimization of a lead compound. The insights gained from the anti-proliferative and enzyme inhibition studies of various isoquinoline derivatives, combined with molecular docking data, provide a solid foundation for the rational design of novel analogs based on the this compound scaffold. mdpi.com

Nucleic Acid Binding Studies

The interaction of small molecules with nucleic acids like DNA and RNA is a critical mechanism for the therapeutic action of many drugs, particularly in the context of anticancer and antimicrobial agents. Isoquinoline alkaloids, a class of compounds structurally related to this compound, are known to interact with nucleic acids through various mechanisms. medicinacomplementar.com.brnih.gov

Mechanisms of DNA and RNA Interaction

While no specific studies on the interaction of this compound with DNA or RNA have been found, the isoquinoline scaffold is a common motif in many DNA-binding agents. Generally, small molecules can interact with nucleic acids through three primary modes: intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. nih.gov Groove binding occurs when a molecule fits into the major or minor groove of the DNA. Electrostatic interactions are typically non-specific and occur between positively charged molecules and the negatively charged phosphate (B84403) backbone of nucleic acids.

Given the planar aromatic nature of the isoquinoline ring system, it is plausible that derivatives like this compound could act as intercalating agents. However, experimental verification is required to confirm this hypothesis.

Studies of Intercalation and Hydrogen Bonding

Studies on various isoquinoline alkaloids have demonstrated their ability to intercalate into DNA. medicinacomplementar.com.br This intercalation can lead to structural distortions of the DNA, interfering with replication and transcription processes, which is a key mechanism for their cytotoxic effects. The binding is often stabilized by hydrogen bonds between the functional groups on the small molecule and the nucleotide bases.

For a molecule like this compound, the nitrogen atom in the isoquinoline ring and the nitrile group could potentially act as hydrogen bond acceptors, while the bromine atom could influence the electronic properties and steric interactions within the DNA binding pocket. However, without experimental data, any discussion of specific hydrogen bonding patterns remains speculative.

Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological response. nih.gov

Impact of Substituent Modifications on Biological Response

For the isoquinoline scaffold, the nature and position of substituents have been shown to be critical for biological activity. nih.gov For instance, in a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the inhibitory effect on certain kinases was found to be dependent on the substituents at the 7-position. nih.gov

In the case of this compound, the bromine atom at the 1-position and the carbonitrile group at the 5-position are key structural features. The bromine, being an electron-withdrawing group, can significantly alter the electronic distribution of the isoquinoline ring, potentially influencing its binding affinity to biological targets. The nitrile group can participate in hydrogen bonding or other polar interactions. Modification of these substituents, for example, by replacing bromine with other halogens or with alkyl or alkoxy groups, or by altering the nitrile group, would be a standard approach in an SAR study to probe their importance for a specific biological activity.

Table 1: Illustrative Example of SAR Data for Hypothetical Isoquinoline Derivatives

| Compound | R1 Substituent (Position 1) | R2 Substituent (Position 5) | Biological Activity (IC50, µM) |

| 1 | Br | CN | Data not available |

| Hypothetical A | Cl | CN | Hypothetical value |

| Hypothetical B | I | CN | Hypothetical value |

| Hypothetical C | Br | COOH | Hypothetical value |

| Hypothetical D | Br | CONH2 | Hypothetical value |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Positional Isomer Effects on Bioactivity